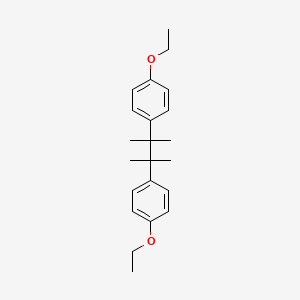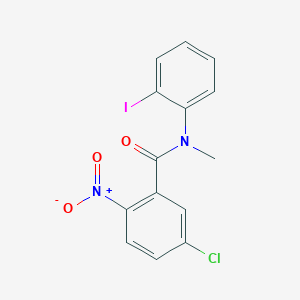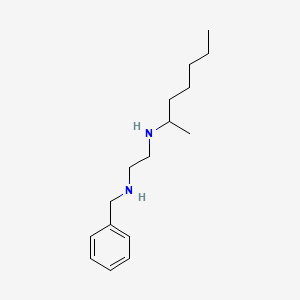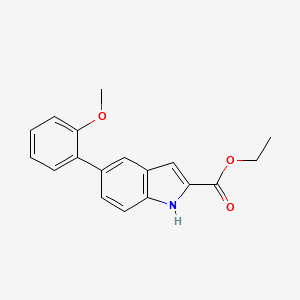
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- is a complex peptide compound composed of multiple amino acids. Each amino acid in this compound plays a crucial role in various biological processes. L-Valine is an essential amino acid that is vital for muscle metabolism, tissue repair, and the maintenance of proper nitrogen balance in the body. L-asparagine, L-phenylalanine, glycine, and L-serine are also essential amino acids that contribute to protein synthesis and various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- involves the stepwise addition of each amino acid to form the peptide chain. This process typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are then removed using trifluoroacetic acid (TFA) to yield the final peptide.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli. The host organism then produces the peptide, which is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds to yield free thiol groups.
Scientific Research Applications
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders and as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques such as mass spectrometry.
Mechanism of Action
The mechanism of action of L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- involves its interaction with specific molecular targets and pathways. Each amino acid within the peptide contributes to its overall activity. For example, L-Valine is known to stimulate muscle protein synthesis and repair, while L-asparagine plays a role in nitrogen metabolism. The peptide may also interact with cell surface receptors, enzymes, and transporters to exert its effects.
Comparison with Similar Compounds
Similar Compounds
L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-: Similar in structure but contains L-leucine instead of L-valine.
L-Isoleucine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-: Contains L-isoleucine instead of L-valine.
L-Valine, L-asparaginyl-L-tyrosylglycyl-L-seryl-: Contains L-tyrosine instead of L-phenylalanine.
Uniqueness
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- is unique due to its specific combination of amino acids, which imparts distinct biochemical properties and potential applications. The presence of L-valine and L-phenylalanine contributes to its hydrophobicity, while L-asparagine and L-serine provide polar functional groups that enhance its solubility and reactivity.
Properties
CAS No. |
574749-81-8 |
|---|---|
Molecular Formula |
C23H34N6O8 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H34N6O8/c1-12(2)19(23(36)37)29-22(35)16(11-30)27-18(32)10-26-21(34)15(8-13-6-4-3-5-7-13)28-20(33)14(24)9-17(25)31/h3-7,12,14-16,19,30H,8-11,24H2,1-2H3,(H2,25,31)(H,26,34)(H,27,32)(H,28,33)(H,29,35)(H,36,37)/t14-,15-,16-,19-/m0/s1 |
InChI Key |
DGLOJDPUGVQOAA-FPXQBCRKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)


![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)



![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)

![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
